Triptolide-d3 (major)
Description
Properties
Molecular Formula |
C₂₀H₂₁D₃O₆ |
|---|---|
Molecular Weight |
363.42 |
Synonyms |
(3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro_x000B_-6-hydroxy-8b-methyl-6a-(1-methylethyl)-trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one-d3; (-)-Triptolide-d3; Triptolid-d3; |
Origin of Product |
United States |
Biosynthesis and Academic Synthetic Strategies of Triptolide
Biosynthetic Pathways in Tripterygium wilfordii
The biosynthesis of triptolide (B1683669) in its native producer, Tripterygium wilfordii, is a multi-step process involving a series of enzymatic reactions that convert a common precursor into the final complex molecule. thno.orgnih.gov Understanding this pathway is crucial for developing biotechnological production methods.
Identification of Key Enzymatic Steps and Diterpenoid Intermediates
The biosynthesis of triptolide begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). thno.orgnih.gov Through the action of a pair of diterpene synthases, GGPP is first cyclized to copalyl diphosphate (CPP) and then further converted to the abietane-type olefin, miltiradiene (B1257523). nih.govresearchgate.net Miltiradiene is considered a key intermediate, and feeding studies with T. wilfordii cell cultures have shown that the addition of miltiradiene leads to a significant increase in triptolide accumulation. nih.gov
Miltiradiene can spontaneously aromatize to dehydroabietadiene. researchgate.net This is then oxidized to dehydroabietic acid, another crucial intermediate in the proposed pathway. mdpi.comresearchgate.net The conversion of dehydroabietic acid to triptolide involves further complex reactions, including a proposed carboxylic group rearrangement and subsequent oxidations to form the characteristic epoxide rings. mdpi.comresearchgate.net
Key Diterpenoid Intermediates in Triptolide Biosynthesis:
| Intermediate | Precursor | Key Enzyme(s) |
| Geranylgeranyl diphosphate (GGPP) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | GGPPS |
| Copalyl diphosphate (CPP) | GGPP | TwTPS7v2, TwTPS9v2 (Class II diTPSs) |
| Miltiradiene | CPP | TwTPS27 (Class I diTPS) |
| Dehydroabietic acid | Miltiradiene/Dehydroabietadiene | Cytochrome P450s (e.g., CYP728B70, PsCYP720B4) |
Genomic and Transcriptomic Insights into Biosynthetic Gene Clusters
Advances in genomics and transcriptomics have been instrumental in identifying the genes responsible for triptolide biosynthesis. bohrium.comexlibrisgroup.com By analyzing the genome and transcriptome of T. wilfordii, researchers have identified clusters of genes that are co-expressed and likely involved in the same metabolic pathway. bohrium.comnih.gov
Key enzyme families identified include diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s). nih.govbohrium.com Two class II diTPSs, TwTPS7v2 and TwTPS9v2, have been identified to catalyze the formation of CPP from GGPP. nih.govnih.gov Subsequently, an atypical class I diTPS, TwTPS27, which is phylogenetically distant from other known diTPSs, converts CPP to miltiradiene. osti.gov
Several CYP450s have been implicated in the downstream oxidative steps. CYP728B70 has been identified as a key enzyme that catalyzes the oxidation of miltiradiene to dehydroabietic acid. bohrium.comexlibrisgroup.comnih.gov Further studies have identified other CYPs, such as those from the CYP71BE and CYP82D subfamilies, as being responsible for the subsequent methyl shift and epoxidation reactions that lead to the formation of the triptonide (B1683670) core structure. nih.govresearchgate.net
Key Genes in Triptolide Biosynthesis:
| Gene | Enzyme Family | Function |
| TwGGPPS | Geranylgeranyl Diphosphate Synthase | Synthesis of GGPP |
| TwDXS | 1-deoxy-D-xylulose-5-phosphate synthase | Upstream MEP pathway enzyme |
| TwTPS7v2, TwTPS9v2 | Diterpene Synthase (Class II) | GGPP to CPP |
| TwTPS27 | Diterpene Synthase (Class I) | CPP to Miltiradiene |
| CYP728B70 | Cytochrome P450 | Miltiradiene to Dehydroabietic acid |
| CYP71BE subfamily | Cytochrome P450 | 18(4→3) methyl shift |
| CYP82D subfamily | Cytochrome P450 | Epoxidations |
Metabolic Engineering Approaches for Heterologous Production
The elucidation of the triptolide biosynthetic pathway has opened the door for metabolic engineering and heterologous production in microbial hosts like Saccharomyces cerevisiae (yeast). mdpi.comnih.gov This approach offers a promising alternative to the low yields from plant extraction and the complexity of chemical synthesis. mdpi.comresearchgate.net
Researchers have successfully engineered yeast strains to produce key intermediates of the triptolide pathway. mdpi.comresearchgate.net By introducing the genes for the diterpene synthases TwTPS9 and TwTPS27, along with a cytochrome P450 such as PsCYP720B4 from Sitka spruce, scientists have achieved the production of dehydroabietic acid in yeast. mdpi.comnih.gov Further engineering efforts have focused on optimizing the precursor supply by overexpressing genes in the upstream mevalonate (B85504) (MVA) pathway and down-regulating competing pathways to increase the flux towards diterpene production. nih.govresearchgate.net
Overexpression of key biosynthetic genes in T. wilfordii hairy root cultures has also been explored. nih.govresearchgate.net Co-expressing TwTPS9 and TwTPS27 significantly increased triptolide levels, and further overexpression of upstream genes like TwGGPPS and TwDXS led to even higher yields. nih.gov These metabolic engineering strategies demonstrate the potential for sustainable and scalable production of triptolide and its precursors. researchgate.netresearchgate.net
Academic Chemical Synthesis of Triptolide and its Analogs
The intricate molecular architecture of triptolide has made it a formidable and attractive target for total synthesis by the academic community. d-nb.info These synthetic endeavors not only provide access to the natural product but also allow for the creation of novel analogs with potentially improved properties. researchgate.netrsc.org
Formal Total Synthesis Methodologies
Numerous formal total syntheses of triptolide have been reported, each employing unique strategies to construct the complex tetracyclic core and install the three contiguous epoxide rings. d-nb.infonih.gov A common feature of many of these syntheses is the convergence on a key intermediate that has previously been converted to triptolide. rsc.org
Early approaches often started from readily available materials like tetralone derivatives. nih.govresearchgate.net One of the first total syntheses of racemic triptolide involved 16 steps from a tetralone precursor. beilstein-journals.org Later strategies have utilized powerful reactions such as the Diels-Alder reaction to construct the A and D rings in a convergent manner, significantly shortening the synthetic sequence. d-nb.inforsc.orgrsc.org For instance, a formal synthesis by Sherburn and coworkers featured two intermolecular Diels-Alder reactions. nih.govresearchgate.net
Other notable strategies include a catalytic asymmetric approach developed by Qin and coworkers, which established the C-10 quaternary chiral center through a palladium-catalyzed reaction. d-nb.infobeilstein-journals.org The use of natural products like L-dehydroabietic acid as a starting material has also been explored to achieve asymmetric synthesis, ensuring the correct stereochemistry of the final product. d-nb.infonih.gov
Semi-synthetic Approaches
Semi-synthesis, starting from triptolide itself or a closely related natural product, provides a more direct route to generate analogs with modifications at specific positions. researchgate.net This approach is valuable for structure-activity relationship (SAR) studies, helping to identify the key functional groups responsible for the compound's biological activity.
Researchers have synthesized a variety of triptolide analogs by modifying the A, B, C, and D rings. researchgate.netrsc.orgresearchgate.net For example, modifications to the B-ring have shown that the introduction of different functional groups can maintain cytotoxicity, while the C7,C8-β-epoxide is crucial for potent activity. researchgate.net Similarly, modifications to the D-ring have indicated that the five-membered unsaturated lactone ring is essential for its anticancer effects. rsc.orgacs.org These semi-synthetic studies provide valuable insights for the design of new triptolide-based therapeutic agents. researchgate.net
Deuteration Strategies for Labeled Analogs (e.g., Triptolide-d3 (major))
The synthesis of deuterated analogs of triptolide, such as Triptolide-d3 (major), is a critical area of research. These labeled compounds serve as indispensable tools in drug discovery and development. princeton.edu Specifically, they are used as internal standards for mass spectrometry-based quantification in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. princeton.edumedchemexpress.com The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, into the triptolide structure allows for precise tracking and quantification without significantly altering the molecule's biological function. medchemexpress.commedchemexpress.com
The primary goal of deuteration is to create a molecule with a higher mass that can be easily distinguished from its non-deuterated counterpart by analytical instruments. This isotopic labeling facilitates the investigation of metabolic pathways and interactions within biological systems. smolecule.com While detailed, step-by-step synthetic protocols for Triptolide-d3 are often proprietary, the general strategies involve chemical synthesis methods that introduce deuterium at specific, metabolically stable positions in the triptolide molecule. smolecule.com
One common approach involves the use of deuterated reagents in chemical reactions. For instance, methods like catalytic transfer deuteration can be employed, using deuterium sources such as deuterated water (D₂O) or deuterated solvents in the presence of a metal catalyst. marquette.edu Photochemical methods and transition metal-catalyzed hydrogen isotope exchange (HIE) also represent advanced strategies for installing deuterium directly onto a molecule's carbon-hydrogen bonds. princeton.edursc.org These techniques are valuable for late-stage deuteration of complex molecules like triptolide. rsc.org
The resulting Triptolide-d3 retains the core diterpenoid triepoxide structure of the parent compound, ensuring it mimics the biological behavior of triptolide in experimental settings. smolecule.comnih.gov Its utility is particularly significant in studying the extensive metabolic elimination of triptolide, a process primarily mediated by cytochrome P450 enzymes like CYP3A4. nih.govresearchgate.netnih.gov By using Triptolide-d3 as a tracer, researchers can more accurately identify and quantify the various metabolites formed. nih.gov
Table 1: Properties of Triptolide-d3 (major)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₂₁D₃O₆ | medchemexpress.com |
| Molecular Weight | 363.42 | medchemexpress.com |
| Isotopic Purity | >90% (major isotopologue) | medchemexpress.commedchemexpress.com |
| Primary Application | Internal standard for metabolic and pharmacokinetic studies | princeton.edumedchemexpress.com |
Table 2: General Approaches for Synthesizing Deuterated Analogs
| Strategy | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Catalytic Transfer Deuteration | Transfers deuterium from a donor molecule to the target compound using a catalyst. | D₂O, Deuterated solvents (e.g., C₂D₅OD), Metal catalysts (e.g., Iridium-based) | marquette.edu |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on the C-H bond, often catalyzed by a transition metal. | D₂ gas, D₂O, Transition metal catalysts (e.g., Iridium, Ruthenium) | princeton.edu |
| Photoredox Catalysis | Uses visible light to initiate a reaction that installs deuterium from a source like D₂O. | Photoredox catalyst, Light source, D₂O | princeton.edursc.org |
| Multi-component Reactions | Employs deuterated building blocks (e.g., deuterated aldehydes) in a reaction that constructs the final labeled molecule. | D1-aldehydes, D2-isocyanides | beilstein-archives.org |
Preclinical Biological Activities and Research Applications of Triptolide
Research on Anti-Cancer Mechanisms (In Vitro and Non-Human In Vivo Models)
Triptolide (B1683669), a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii, has demonstrated significant broad-spectrum antitumor activity in a multitude of preclinical studies. thno.org Its anti-cancer effects are attributed to its ability to induce various forms of cell death, including apoptosis and pyroptosis, inhibit cancer cell proliferation, and modulate drug resistance pathways. nih.govwindows.net Research in both laboratory cell cultures (in vitro) and non-human animal models (in vivo) has begun to elucidate the complex molecular mechanisms through which Triptolide exerts its potent oncostatic effects. nih.govnih.gov These mechanisms often involve the modulation of key signaling pathways and the targeting of proteins essential for tumor growth and survival. nih.govspandidos-publications.com
Inhibition of Cancer Cell Proliferation and Cell Cycle Progression
A fundamental aspect of Triptolide's anti-cancer activity is its potent ability to inhibit the proliferation of cancer cells. semanticscholar.org This has been observed across a wide array of cancer types. Studies have shown that Triptolide effectively suppresses the growth of malignant glioma, colon cancer, melanoma, and renal cell carcinoma cells. nih.govnih.govelsevierpure.comaacrjournals.org The mechanism behind this inhibition is often linked to its capacity to induce cell cycle arrest, a process that halts cell division. nih.gov For instance, in malignant glioma cells, Triptolide was found to cause cell cycle arrest in the G0/G1 phase. elsevierpure.com Similarly, treatment of melanoma cells with Triptolide also resulted in G0/G1 phase arrest. nih.govnih.gov In other cancer cell lines, such as gallbladder carcinoma and colon cancer HCT116 cells, Triptolide has been observed to induce S-phase and G2 phase blockage, respectively. nih.gov This demonstrates that Triptolide's impact on the cell cycle can be context-dependent, varying between different cancer types.
Table 1: Effects of Triptolide on Cancer Cell Proliferation and Cell Cycle
| Cancer Type | Cell Line(s) | Observed Effect | Cell Cycle Phase Arrest |
|---|---|---|---|
| Colon Cancer | HT29, HCT116 | Potent growth inhibition | G2 phase (HCT116) |
| Malignant Glioma | C6, U87 | Repressed cell proliferation | G0/G1 phase |
| Melanoma | SK-MEL-5, SK-MEL-28 | Markedly reduced proliferation | G0/G1 phase |
| Renal Cell Carcinoma | 786-0, A498, Caki-1, ACHN | Significant inhibition of cell proliferation | Data not specified |
| Gallbladder Carcinoma | Not specified | Inhibition of proliferation | S phase |
The ability of Triptolide to arrest the cell cycle is directly linked to its influence on key regulatory proteins. Research has demonstrated that Triptolide treatment leads to the downregulation of positive cell cycle regulators, which are proteins that drive the cell through its division cycle. In colon cancer cell lines, Triptolide was shown to inhibit the mRNA expression of c-myc as well as cyclins of the A, B, C, and D types. nih.gov The proto-oncogene c-Myc is a critical transcription factor that promotes cell cycle progression, and its inhibition is a key mechanism for halting cancer cell growth. mdpi.com Triptolide's ability to decrease c-Myc protein levels has been observed in a dose- and time-dependent manner in acute myeloid leukemia cells. researchgate.net Further studies in pancreatic cancer cells also confirmed that Triptolide treatment downregulates c-Myc expression. nih.gov In glioma cells, the observed G0/G1 arrest was associated with the decreased expression of cyclin D1, CDK4, and CDK6. elsevierpure.com By suppressing these essential promoters of cell division, Triptolide effectively applies a brake to the uncontrolled proliferation characteristic of cancer cells. mdpi.com
Table 2: Downregulation of Cell Cycle Regulators by Triptolide
| Cancer Type | Cell Line(s) | Downregulated Regulator(s) |
|---|---|---|
| Colon Cancer | HT29, HCT116 | c-Myc, Cyclin A, Cyclin B, Cyclin C, Cyclin D |
| Malignant Glioma | C6, U87 | Cyclin D1, CDK4, CDK6 |
| Pancreatic Cancer | Not specified | c-Myc |
| Acute Myeloid Leukemia | THP-1, KG1a | c-Myc |
Induction of Apoptosis in Cancer Cells
Beyond halting proliferation, Triptolide is a potent inducer of apoptosis, or programmed cell death, in a wide variety of cancer cells. thno.org This is a primary mechanism behind its anti-cancer effects. thno.org Apoptosis induction by Triptolide has been documented in numerous cancer types, including pancreatic cancer, acute lymphoblastic leukemia (ALL), non-small cell lung cancer (NSCLC), and prostate cancer. semanticscholar.orgnih.govaacrjournals.orgoncotarget.com The process is often caspase-dependent, involving the activation of key executioner proteins like caspase-3 and caspase-9, which dismantle the cell from within. nih.govaacrjournals.org For example, in ALL cells, Triptolide-induced apoptosis was confirmed by the activation of caspase-3 and -9 and the cleavage of the death substrate PARP. aacrjournals.org Similarly, in NSCLC cells, Triptolide treatment resulted in caspase-3 activation and subsequent PARP cleavage through the modulation of the Akt/Bcl-2-mediated mitochondrial apoptosis pathway. oncotarget.com This induction of a cellular self-destruct program is a critical therapeutic goal in cancer treatment. nih.gov
Table 3: Triptolide-Induced Apoptosis in Various Cancer Models
| Cancer Type | Cell Line(s) | Key Apoptotic Events |
|---|---|---|
| Acute Lymphoblastic Leukemia | MDM2-overexpressing ALL cells | Activation of caspase-3 and -9; PARP cleavage |
| Non-Small Cell Lung Cancer | A549, H460 | Activation of Akt/Bcl-2 pathway; caspase-3 activation; PARP cleavage |
| Pancreatic Cancer | MiaPaCa-2, PANC-1 | Increased Annexin V expression; heightened caspase-3 activity |
| Prostate Cancer | LNCaP, PC-3 | Activation of caspase-3; PARP cleavage |
| Drug-Resistant Lung Cancer | A549/Taxol | Upregulation of cleaved caspase-3 and -9 |
Autophagy is a cellular degradation process that can have a dual role in cancer, sometimes promoting survival and other times contributing to cell death. spandidos-publications.com Research indicates a complex interplay and crosstalk between apoptosis and autophagy in cancer cells treated with Triptolide. nih.govnih.gov In several cancer models, Triptolide has been found to induce both cell death pathways simultaneously. nih.govnih.gov For instance, in pancreatic cancer cells, Triptolide was shown to induce apoptosis in some cell lines and autophagy in others. nih.gov In the cell lines that underwent autophagy, the process was associated with the inactivation of the pro-survival Akt/mTOR/p70S6K pathway. nih.gov Studies in glioma cells also demonstrated that Triptolide induces both apoptosis and autophagy. nih.gov Interestingly, the research suggested that in this context, autophagy could play a protective role, and that the two pathways could cross-inhibit each other. nih.gov In cisplatin-resistant ovarian cancer cells, Triptolide was found to induce lethal autophagy, suggesting that in some contexts, autophagy itself is the primary cell death mechanism. spandidos-publications.com This intricate relationship suggests that modulating autophagy pathways could be a strategy to enhance the apoptotic effects of Triptolide. semanticscholar.org
In addition to apoptosis and autophagy, recent research has uncovered that Triptolide can induce another form of programmed cell death known as pyroptosis. windows.netnih.gov Pyroptosis is a highly inflammatory form of cell death executed by proteins from the gasdermin family. windows.net Specifically, studies in head and neck cancer have shown that Triptolide can eliminate cancer cells by inducing Gasdermin E (GSDME)-mediated pyroptosis. windows.netnih.govomicsdi.org The mechanism involves Triptolide suppressing the expression of c-myc and mitochondrial hexokinase II (HK-II). nih.gov This leads to the activation of the BAD/BAX-caspase 3 cascade, where active caspase 3 then cleaves GSDME. nih.gov The cleaved GSDME N-terminal fragment forms pores in the cell membrane, leading to cell lysis and death. windows.net Silencing GSDME was found to reduce the cytotoxic effects of Triptolide, confirming its crucial role in this cell death pathway. windows.netnih.gov
Modulation of Drug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). spandidos-publications.com Triptolide has shown promise in overcoming this obstacle by modulating drug resistance mechanisms in cancer cells. thno.orgnih.gov One of the primary ways cancer cells develop resistance is by overexpressing drug-efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. nih.gov Studies on adriamycin-resistant K562/A02 leukemia cells demonstrated that Triptolide could reverse drug resistance by significantly inhibiting the expression and function of P-glycoprotein. nih.gov This led to increased intracellular accumulation of adriamycin and enhanced its apoptotic effect. nih.gov Similarly, in drug-resistant KB cancer cells, Triptolide was found to decrease the expression of multidrug resistance proteins. researcher.life Triptolide also enhances the efficacy of conventional chemotherapies; for example, it has been shown to sensitize cisplatin-resistant ovarian cancer cells to cisplatin (B142131) and enhance the antitumor effect of 5-fluorouracil (B62378) in colon cancer and KB cells. thno.orgnih.govresearcher.life This chemosensitizing effect suggests Triptolide could be used in combination therapies to treat resistant cancers. researcher.life
Table 4: Triptolide's Effect on Drug-Resistant Cancer Cells
| Cancer Type | Cell Line | Resistance To | Effect of Triptolide |
|---|---|---|---|
| Leukemia | K562/A02 | Adriamycin | Inhibited P-glycoprotein expression, increased adriamycin accumulation |
| Oral Carcinoma | KB-7D, KB-tax | Multidrug Resistance | Decreased expression of multidrug resistance proteins |
| Ovarian Cancer | SKOV3/DDP | Cisplatin | Sensitized cells to cisplatin-induced apoptosis |
| Lung Cancer | A549/Taxol | Paclitaxel | Inhibited proliferation via MAPK/PI3K/Akt pathways |
| Oral Carcinoma | KB cells | 5-Fluorouracil | Enhanced 5-fluorouracil antitumor effect |
Inhibition of Cancer Cell Migration and Invasion
Triptolide has demonstrated a potent ability to inhibit the migration and invasion of various cancer cells, key processes in tumor metastasis. In non-small cell lung cancer (NSCLC) cells, triptolide significantly decreased both migration and invasion. nih.govnih.gov This effect is partly attributed to the downregulation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell migration. nih.gov The suppression of FAK leads to the deregulation of the migration machinery. nih.govnih.gov In vivo studies using a tail vein injection model in mice showed that triptolide treatment significantly reduced the formation of metastatic colonies in the lungs. nih.govnih.gov
Similar inhibitory effects have been observed in breast cancer and glioma cells. In MCF-7 breast cancer cells, a low concentration of triptolide effectively inhibited cell invasion by nearly 70%. spandidos-publications.com This was associated with the decreased expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for degrading the extracellular matrix, through the inhibition of NF-κB and AP-1 signaling pathways. spandidos-publications.com In C6 glioma cells, triptolide also led to a dose-dependent reduction in the number of migrating and invading cells. researchgate.net For colorectal cancer cells, triptolide's inhibitory effect on proliferation and invasion may be linked to the inhibition of Nrf2 signaling expression. nih.gov
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This process is critically involved in tumor invasion, metastasis, and the development of drug resistance. nih.govnih.gov Triptolide has been shown to reverse the EMT process in several cancer models.
In glioma cells, triptolide was able to reverse EMT, which was linked to its ability to induce autophagy. nih.gov In taxol-resistant human lung adenocarcinoma cells (A549/TaxR), which exhibit an EMT phenotype, triptolide treatment led to the reversal of these characteristics. nih.govresearchgate.net This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers like Slug and ZEB1. nih.gov The mechanism behind this reversal involves the repression of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Similarly, in pancreatic cancer, triptolide efficiently inhibited hypoxia-induced EMT and cancer stem cell (CSC) features. scienceopen.com This suggests that triptolide may be effective in targeting the aggressive and resistant cell populations within tumors. scienceopen.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Triptolide exerts anti-angiogenic effects primarily by inhibiting the expression and production of Vascular Endothelial Growth Factor (VEGF), a key regulator of this process.
In human breast cancer cells, triptolide significantly decreased the expression of VEGFA. nih.gov In vivo studies using a xenograft mouse model confirmed that triptolide treatment decreased VEGFA, CD31 (a marker for endothelial cells), and Ki-67 (a proliferation marker) expression in tumor sections. nih.gov The underlying mechanism involves the suppression of the ERK1/2-HIF1-α signaling axis, as triptolide was found to suppress ERK1/2 activation and hypoxia-inducible factor (HIF)-1α expression. nih.gov Overexpression of HIF1-α partially negated the inhibitory effect of triptolide on VEGFA, confirming the role of this pathway. nih.gov
Studies on human umbilical vein endothelial cells (HUVECs) also demonstrated that triptolide inhibits endothelial tube formation and proliferation. nih.govnih.gov In a model of oxygen-induced retinopathy, triptolide was shown to alleviate pathological neovascularization by suppressing inflammation and reducing the expression of key angiogenic factors including VEGFA, MMP-2, and HIF-1α. bmj.com
| Model System | Key Target | Mechanism | Outcome | Source |
|---|---|---|---|---|
| Human Breast Cancer Cells (Hs578T, MDAMB231) | VEGFA | Inhibition of the ERK1/2-HIF1-α-VEGFA axis. | Decreased VEGFA expression; inhibited angiogenesis in vivo. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Down-regulation of c-fos/c-jun expression. | Inhibited VEGF mRNA expression, protein production, and secretion; inhibited endothelial tube formation. | nih.govnih.gov |
| Oxygen-Induced Retinopathy (in vivo) | VEGFA, MMP-2, HIF-1α | Suppression of microglia-mediated inflammation. | Mitigated pathological neovascularisation. | bmj.com |
Research on Effects in Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, therapy resistance, relapse, and metastasis. nih.gov Triptolide has shown potential in targeting this resilient cell population. In colon cancer, triptolide was found to inhibit the growth and migration of CD133+/CD44+ CSCs. nih.gov It achieved this by triggering apoptosis and suppressing the EMT process through the downregulation of key transcription factors like snail, slug, and twist. nih.gov
In triple-negative breast cancer (TNBC), a particularly aggressive subtype, triptolide was shown to suppress "stemness" by inhibiting the formation of mammospheres, an in vitro assay for CSC activity. mdpi.com This was accompanied by a reduction in the expression of CSC markers such as DCLK1, ALDH1, and CD133. mdpi.com The mechanism appears to involve the inhibition of the Notch signaling pathway, which is critical for stem cell renewal. mdpi.com Furthermore, in pancreatic cancer models, triptolide effectively downregulated CSC features that were induced by hypoxia, a common characteristic of the tumor microenvironment. scienceopen.com
Research on Immunomodulatory Effects
Triptolide possesses significant immunomodulatory and anti-inflammatory properties, which contribute to its anticancer activity. nih.govfrontiersin.org It has been shown to inhibit the proliferation of both mouse and human T lymphocytes, a key component of the adaptive immune system. mdpi.com This effect is mediated, in part, by blocking the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T cell proliferation. mdpi.com
The compound also inhibits a range of pro-inflammatory cytokines and mediators, including interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8. mdpi.commontclair.edu A primary mechanism for these effects is the inhibition of the transcriptional activity of NF-κB, a crucial transcription factor that regulates the expression of many genes involved in inflammation and immune responses. mdpi.com By inhibiting NF-κB, triptolide can sensitize tumor cells to TNF-α-dependent apoptosis. mdpi.com These broad immunomodulatory effects suggest that triptolide can alter the tumor microenvironment, potentially making it less conducive to tumor growth and progression. frontiersin.org
Regulation of Immune Cell Differentiation and Function (e.g., T cells, regulatory T cells)
Triptolide exerts profound effects on the adaptive immune system, particularly by modulating the differentiation and function of T lymphocytes. Research has demonstrated that triptolide can inhibit the proliferation of T cells in a dose-dependent manner. scispace.comdtic.mil This inhibitory effect is crucial in the context of autoimmune diseases where aberrant T cell activation is a key pathological feature. For instance, in preclinical models of autoimmune disorders, triptolide has been shown to be more effective at inhibiting T cell proliferation than other immunosuppressive agents like FK506. dntb.gov.ua
Furthermore, triptolide influences the balance of T helper (Th) cell subsets. It has been found to significantly inhibit the generation of Th17 cells, a subset of CD4+ T cells implicated in the pathogenesis of various autoimmune diseases. scispace.commdpi.com This inhibition is achieved, in part, by suppressing the transcription of interleukin-17 (IL-17) mRNA and the IL-6-induced phosphorylation of STAT3, a critical signaling molecule for Th17 development. scispace.commdpi.com
In addition to its effects on pro-inflammatory T cells, triptolide also modulates the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance. Studies have shown that triptolide can promote the differentiation of CD4+ cells into Foxp3+ Tregs. nih.gov In a rat kidney transplantation model, recipients treated with triptolide exhibited longer survival times and a higher percentage of Foxp3+ T cells in their spleens compared to untreated controls (12.4% vs 4.7%). nih.gov This suggests that part of triptolide's immunosuppressive activity may be mediated by enhancing the function of these regulatory immune cells.
Table 1: Preclinical Effects of Triptolide on T Cell Differentiation and Function
| Parameter | Cell/Model System | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| T Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM | 98% inhibition of SEB- and TSST-1-stimulated proliferation | dtic.mil |
| Th17 Cell Generation | Murine Splenocytes and purified CD4+ T cells | Dose-dependent | Significant inhibition | scispace.com |
| Foxp3+ Treg Cells | Spleens of rat kidney transplant recipients | Not specified | Increased from 4.7% (control) to 12.4% (triptolide-treated) | nih.gov |
Suppression of Inflammatory Cytokine and Pro-inflammatory Mediator Release (e.g., IL-6, IL-17, TNF-α)
A significant aspect of triptolide's anti-inflammatory activity is its ability to suppress the production and release of key inflammatory cytokines. In various preclinical models, triptolide has demonstrated potent, dose-dependent inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, triptolide inhibited the production of TNF-α and IL-6 with an IC50 of less than 30 nM. nih.gov At a concentration of 50 nM, triptolide resulted in a greater than 80% decrease in both TNF-α and IL-6 production. nih.gov Similarly, in human peripheral blood mononuclear cells stimulated with Staphylococcal exotoxins, a low dose of 10 nM triptolide reduced IL-1β and IL-6 levels to 12% and 17% of control levels, respectively. dtic.mil
The suppression of IL-17 is particularly noteworthy given the cytokine's role in autoimmune diseases. Triptolide has been shown to inhibit the differentiation of Th17 cells, the primary producers of IL-17. scispace.com In vivo studies in a collagen-induced arthritis mouse model revealed that triptolide treatment significantly reduced the levels of collagen type II-specific IL-17 production. scispace.com
Table 2: Triptolide-Mediated Suppression of Inflammatory Cytokines
| Cytokine | Cell/Model System | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| TNF-α | LPS-stimulated RAW264.7 macrophages | IC50 < 30 nM | Potent inhibition of production | nih.gov |
| IL-6 | LPS-stimulated RAW264.7 macrophages | IC50 < 30 nM | Potent inhibition of production | nih.gov |
| IL-17 | Collagen-induced arthritis mice | Not specified | Significantly reduced production | scispace.com |
| IL-1β | TSST-1-stimulated human PBMCs | 10 nM | Reduced to 12% of control | dtic.mil |
Research on Anti-Inflammatory Mechanisms
The anti-inflammatory effects of triptolide are mediated through multiple molecular pathways, with a primary mechanism being the inhibition of pro-inflammatory molecules.
Inhibition of Pro-inflammatory Molecules (e.g., COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory process by catalyzing the production of prostaglandins (B1171923). youtube.com Numerous studies have shown that triptolide can effectively inhibit the expression of COX-2. In TNF-α-treated A549 cells, triptolide was found to inhibit TNF-α-induced COX-2 expression. nih.gov This effect was attributed to a post-transcriptional mechanism, where triptolide decreased the half-life of COX-2 mRNA. nih.gov
In cultured human differentiated A172 astroglial cells, pretreatment with triptolide at concentrations of 0.2-5 µg/L markedly attenuated the LPS-induced increase in COX-2 mRNA and protein expression. nih.gov This inhibition of COX-2 is a key component of triptolide's broad anti-inflammatory activity.
Table 3: Preclinical Research on Triptolide's Inhibition of COX-2
| Cell/Model System | Stimulus | Triptolide Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| A549 cells | TNF-α | Not specified | Inhibition of induced COX-2 expression | nih.gov |
| Human differentiated A172 astroglial cells | LPS | 0.2-5 µg/L | Marked attenuation of COX-2 mRNA and protein expression | nih.gov |
Research on Anti-Fibrotic Mechanisms
Triptolide has demonstrated significant anti-fibrotic properties in various preclinical models of fibrotic diseases affecting organs such as the kidneys, liver, and lungs. nih.govnih.gov The anti-fibrotic mechanism of triptolide involves the inhibition of key processes that lead to the excessive deposition of extracellular matrix, a hallmark of fibrosis.
In a rat model of colonic fibrosis, triptolide treatment was shown to decrease extracellular matrix deposition and collagen production in the colon. nih.gov Furthermore, in isolated colonic subepithelial myofibroblasts from these rats, triptolide inhibited the expression of collagen Iα1 transcripts and collagen I protein. nih.gov Research has also indicated that triptolide can inhibit the production of myofibroblasts, which are key effector cells in fibrosis. nih.gov
Table 4: Preclinical Anti-Fibrotic Effects of Triptolide
| Model System | Key Findings | Reference |
|---|---|---|
| Rat model of colonic fibrosis | Decreased extracellular matrix deposition and collagen production | nih.gov |
| Isolated rat colonic subepithelial myofibroblasts | Inhibited collagen Iα1 transcripts and collagen I protein expression | nih.gov |
| General fibrosis models | Inhibition of myofibroblast production | nih.gov |
Research on Effects in Bone-Related Disorders (Preclinical)
Preclinical studies have highlighted the potential of triptolide in the management of bone-related disorders, particularly those characterized by excessive bone resorption.
Modulation of Osteoclastogenesis and Osteoblast Differentiation
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in conditions like osteoporosis and rheumatoid arthritis. Triptolide has been shown to inhibit osteoclast differentiation (osteoclastogenesis) and bone resorption. nih.govuwa.edu.au In vitro studies using bone marrow mononuclear cells (BMMCs) and RAW264.7 cells demonstrated that triptolide could significantly ameliorate the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced increase in the number of osteoclasts in a dose-dependent manner. nih.gov
Triptolide at concentrations greater than 6.25 nM inhibited the RANKL-induced expression of key osteoclastogenesis-related markers, including Cathepsin K, MMP-9, and TRAP. nih.gov The inhibitory effect of triptolide on osteoclastogenesis is partly mediated by its influence on regulatory T cells, which in turn enhance the secretion of anti-osteoclastogenic cytokines IL-10 and TGF-β1. nih.gov
Regarding osteoblasts, the cells responsible for bone formation, some evidence suggests that triptolide can influence their differentiation. Markers of osteoblast differentiation include alkaline phosphatase (ALP) and Runt-related transcription factor 2 (Runx2). scielo.bre-century.us While direct quantitative data on triptolide's effect on these specific markers is still emerging, its ability to modulate the bone microenvironment suggests a potential role in influencing osteoblast activity.
Table 5: Triptolide's Effects on Bone Cells in Preclinical Models
| Cell Type | Model System | Triptolide Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Osteoclasts | BMMCs and RAW264.7 cells | >6.25 nM | Inhibition of RANKL-induced differentiation and expression of osteoclast markers | nih.gov |
| Osteoclasts | Co-culture of Tregs and BMMs | 10 nM | Decreased number of TRAP-positive multinucleated cells and inhibited bone resorption | nih.gov |
Influence on Bone Remodeling Processes
Triptolide has demonstrated significant effects on bone remodeling processes, primarily by inhibiting osteoclastogenesis, the formation of bone-resorbing cells. This action suggests its potential therapeutic value in bone-related disorders characterized by excessive bone loss.
In preclinical studies, triptolide has been shown to suppress the differentiation of osteoclast precursors into mature osteoclasts. This inhibition is achieved through the modulation of key signaling pathways involved in bone metabolism. One of the primary mechanisms is the interference with the receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway. Triptolide has been found to downregulate the expression of RANKL and its receptor RANK, while upregulating the expression of osteoprotegerin (OPG), a decoy receptor for RANKL. This shift in the RANKL/OPG ratio effectively curtails the signaling cascade that drives osteoclast formation and activity.
Furthermore, triptolide's influence on bone remodeling is linked to its anti-inflammatory properties. By inhibiting pro-inflammatory cytokines that are known to promote osteoclast activity, triptolide indirectly contributes to the preservation of bone mass. Research has also indicated that triptolide can suppress bone resorption by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β1 through the action of regulatory T cells.
Investigation in Specific Disease Models (Preclinical, In Vitro, In Vivo - Non-Human)
The potent anti-inflammatory, immunosuppressive, and anti-proliferative properties of triptolide have prompted its investigation in a wide array of preclinical disease models. These studies, conducted in both laboratory cell cultures (in vitro) and in non-human living organisms (in vivo), have provided valuable insights into its mechanisms of action and therapeutic potential across various pathological conditions.
Connective Tissue Disease-Related Interstitial Lung Disease Models
Connective tissue disease-related interstitial lung disease (CTD-ILD) is a serious complication of autoimmune disorders characterized by inflammation and fibrosis of the lungs. Triptolide has been investigated as a potential therapeutic agent for CTD-ILD due to its known anti-inflammatory and anti-fibrotic effects.
Network pharmacology studies have identified multiple potential targets and signaling pathways through which triptolide may exert its effects in CTD-ILD. These analyses suggest that triptolide's therapeutic action is likely multifactorial, involving the modulation of pathways such as the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation, as well as pathways involved in apoptosis and the inflammatory response. Key molecular targets identified include STAT3, AKT1, and MAPK1, which are central to the inflammatory and fibrotic processes underlying CTD-ILD.
While specific in vivo preclinical models of CTD-ILD treated with triptolide are not extensively detailed in currently available literature, the compound's demonstrated efficacy in models of pulmonary fibrosis provides a strong rationale for its potential in this context. Triptolide has been shown to inhibit the production of pro-fibrotic cytokines and reduce collagen deposition in other models of lung injury, suggesting that similar mechanisms could be beneficial in mitigating the fibrotic component of CTD-ILD.
Rheumatoid Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints, leading to cartilage and bone erosion. Triptolide has been extensively studied in preclinical models of RA, where it has demonstrated significant therapeutic efficacy.
In collagen-induced arthritis (CIA) models in rodents, a well-established model that mimics human RA, triptolide administration has been shown to reduce the severity of arthritis, decrease joint swelling, and inhibit the destruction of cartilage and bone. The anti-arthritic effects of triptolide are attributed to its potent anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation and joint damage in RA.
Furthermore, triptolide has been observed to suppress the proliferation of synovial fibroblasts, which play a crucial role in the formation of the invasive pannus tissue that destroys cartilage and bone in RA. In vitro studies using fibroblast-like synoviocytes from RA patients have shown that triptolide can induce apoptosis and inhibit their production of inflammatory mediators.
| Rheumatoid Arthritis Models: Preclinical Findings for Triptolide | |
| Model Type | Key Findings |
| In Vitro (Human Fibroblast-Like Synoviocytes) | - Inhibition of inflammatory cytokine production. - Suppression of invasive capacities. - Inhibition of IL-18 and its receptor expression via suppression of NF-κB activity. - Suppression of proMMP1 and proMMP3 production. |
| In Vivo (Collagen-Induced Arthritis in Rats) | - Significant decrease in arthritis scores and incidence. - Marked reduction in capillary and vessel density in synovial membranes. - Downregulation of angiogenic activators including TNF-α, IL-17, and VEGF. |
| In Vivo (Collagen-Induced Arthritis in Mice) | - Prevention of bone destruction. - Inhibition of osteoclast formation by regulating the RANKL/RANK/OPG signaling pathway. |
Various Cancer Models (e.g., Non-Small Cell Lung Cancer, Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Oral Squamous Cell Carcinoma, Leukemia)
Triptolide has demonstrated potent anti-tumor activity across a broad spectrum of cancer types in preclinical settings. Its mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of tumor growth and metastasis.
Non-Small Cell Lung Cancer (NSCLC): In vitro studies have shown that triptolide reduces the viability of various NSCLC cell lines. In vivo, in a rat orthotopic model of lung cancer, intranasal administration of liposomal triptolide was found to reduce tumor growth. Mechanistically, triptolide has been shown to suppress NSCLC growth by targeting hyaluronan-CD44/RHAMM signaling.
Colon Cancer: Triptolide has been shown to decrease the viability of colon cancer cell lines in a dose- and time-dependent manner. In vivo studies using xenograft and liver metastasis models of colon cancer have demonstrated that a water-soluble prodrug of triptolide, Minnelide, significantly inhibits tumor growth and improves survival. At low concentrations, triptolide induces apoptosis, while at higher concentrations, it causes cell cycle arrest.
Pancreatic Cancer: Triptolide has shown significant efficacy in preclinical models of pancreatic cancer, a notoriously difficult-to-treat malignancy. In vitro, it reduces the viability of pancreatic cancer cells and induces apoptosis. In an orthotopic mouse model, triptolide treatment decreased tumor growth and local-regional tumor spread. One of the key mechanisms of action in pancreatic cancer is the inhibition of heat shock protein 70 (HSP70), which is overexpressed in these tumors and confers resistance to apoptosis.
Ovarian Cancer: In preclinical models of ovarian cancer, triptolide has been shown to inhibit tumor cell invasion and metastasis. It achieves this by repressing the expression of matrix metalloproteinases (MMPs) such as MMP7 and MMP19, which are involved in the breakdown of the extracellular matrix, and by upregulating E-cadherin, a key protein in cell-cell adhesion.
Oral Squamous Cell Carcinoma (OSCC): Triptolide has been found to repress the proliferation, invasion, migration, and angiogenesis of oral cancer cells. In a xenograft tumor model where OSCC cells were co-inoculated with macrophage-like cells, triptolide treatment led to a reduction in tumor growth.
Leukemia: Triptolide has demonstrated potent anti-leukemic activity in vitro. It induces apoptosis in various leukemic cell lines and primary acute myeloid leukemia (AML) blasts at low nanomolar concentrations. The mechanism of action involves caspase-dependent cell death mediated through the mitochondrial pathway, characterized by a decrease in the levels of the anti-apoptotic protein XIAP.
| Various Cancer Models: Preclinical Findings for Triptolide | |||
| Cancer Type | Model Type | Cell Lines/Animal Model | Key Findings |
| Non-Small Cell Lung Cancer | In Vitro | A549, H1299, NCI H520, NCI H1650, H1975 | Reduced cell viability at 50 nM. |
| In Vivo | Rat orthotopic model | Liposomal triptolide (0.4 mg/kg) reduced tumor growth. | |
| Colon Cancer | In Vitro | HCT116, HT29 | Dose- and time-dependent decrease in cell viability. Induction of apoptosis at low concentrations and cell cycle arrest at higher concentrations. |
| In Vivo | Mouse xenograft and liver metastasis models | Minnelide (triptolide prodrug) inhibited tumor growth and improved survival. | |
| Pancreatic Cancer | In Vitro | PANC-1, MiaPaCa-2 | Reduced cell viability (50-200 nmol/L) and induced apoptosis. |
| In Vivo | Orthotopic mouse model | Triptolide (0.2 mg/kg/day) decreased tumor growth and local-regional spread. | |
| Ovarian Cancer | In Vitro | SKOV3, A2780 | Inhibited migration and invasion at 15 nM. |
| In Vivo | Nude mice | Inhibited tumor formation and metastasis. | |
| Oral Squamous Cell Carcinoma | In Vitro | SAS cells co-cultured with U937 cells | Inhibited cell growth. |
| In Vivo | Xenograft tumor model | Reduced tumor growth. | |
| Leukemia | In Vitro | OCI-AML3, U937, Jurkat, KBM5, KG1, HL-60, K562, primary AML blasts | Potently induced apoptosis at ≤100 nM. |
Vascular Calcification Models
Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular disease. Preclinical studies have explored the potential of triptolide to mitigate this pathological process.
In a rat model where vascular calcification was induced by vitamin D3 plus nicotine, administration of triptolide was found to significantly reduce the extent of aortic calcification in a dose-dependent manner. This protective effect was accompanied by a reduction in alkaline phosphatase (ALP) activity and calcium content in the aortic tissues.
The mechanism underlying triptolide's inhibitory effect on vascular calcification appears to involve the upregulation of microRNA-204 (miRNA-204). This upregulation, in turn, leads to the downregulation of runt-related transcription factor 2 (RUNX2) and bone morphogenetic protein 2 (BMP2), two key regulators of osteogenic differentiation. By suppressing the expression of these pro-calcific factors, triptolide helps to prevent the transformation of vascular smooth muscle cells into bone-like cells, thereby attenuating the calcification process.
| Vascular Calcification Models: Preclinical Findings for Triptolide | |
| Model Type | Key Findings |
| In Vivo (Rat model of vitamin D3 plus nicotine-induced vascular calcification) | - Dose-dependent reduction of vascular calcification. - Amelioration of increased ALP activity and calcium content. - Reduced protein expression of BMP2 and RUNX2 in calcified aortas. - Increased expression of miRNA-204. |
Molecular Mechanisms and Cellular Targets of Triptolide
Identification of Molecular Targets
The diverse biological effects of triptolide (B1683669) are a consequence of its interaction with multiple molecular targets within the cell. These interactions can be both direct, involving covalent or non-covalent binding to proteins, and indirect, leading to the inhibition of enzymatic activities.
Research has identified several proteins that directly interact with triptolide, leading to the modulation of their functions. These interactions are pivotal to understanding the compound's mechanism of action.
XPB (Xeroderma Pigmentosum group B) : Triptolide has been shown to be an irreversible inhibitor of eukaryotic transcription through its covalent modification of XPB, a subunit of the general transcription factor TFIIH. nih.govnih.gov Specifically, triptolide forms a covalent bond with the Cys342 residue of XPB via its 12,13-epoxide group. nih.govnih.govsemanticscholar.orgelsevier.com This interaction inhibits the DNA-dependent ATPase activity of XPB, which in turn leads to a global inhibition of RNA polymerase II-mediated transcription. denistitovlab.orgmdpi.com The validation of XPB as a physiologically relevant target was confirmed when cells with a Cys342Thr mutation in XPB became completely resistant to triptolide. nih.govnih.gov
DCTPP1 (dCTP pyrophosphatase 1) : Triptolide is the first identified inhibitor of dCTP pyrophosphatase 1. nih.govnih.gov It interacts directly and non-covalently with DCTPP1, inhibiting its enzymatic activity. nih.gov This interaction was identified using a biotinylated photoaffinity derivative of triptolide. nih.govnih.gov The inhibition of DCTPP1 by triptolide can increase the availability of active metabolites of certain drugs, such as 5-aza-dCTP, for incorporation into genomic DNA. biorxiv.org
ADAM10 (A Disintegrin and Metalloproteinase 10) : Affinity chromatography has identified the transmembrane metalloprotease ADAM10 as a protein that interacts with triptolide. nih.govresearchgate.net Treatment with triptolide has been observed to decrease the expression of the full-length ADAM10 protein. nih.gov
Polycystin-2 : Earlier studies using radiolabeled triptolide identified polycystin-2, a Ca2+ channel, as a triptolide-associating protein. nih.gov
Other Direct Targets : Several other proteins have been reported as putative cellular targets for triptolide, including Heat Shock Factor 1 (HSF1), Mouse Double Minute 2 Homolog (MDM2), and TGF-β-Activated Kinase 1 (TAK1)-Binding Protein 1 (TAB1). nih.govbiorxiv.orgnih.gov
| Protein Target | Nature of Interaction | Functional Consequence | Key Findings |
|---|---|---|---|
| XPB | Covalent modification of Cys342 | Inhibition of DNA-dependent ATPase activity, leading to transcription inhibition. denistitovlab.orgmdpi.com | Mutation of Cys342 confers resistance to triptolide. nih.govnih.gov |
| DCTPP1 | Direct, non-covalent binding | Inhibition of pyrophosphatase activity. nih.govnih.gov | First known inhibitor of this enzyme. nih.gov |
| ADAM10 | Direct interaction | Decreased expression of full-length protein. nih.gov | Identified via affinity chromatography. nih.govresearchgate.net |
| Polycystin-2 | Association | Not fully delineated. | Identified using radiolabeled triptolide. nih.gov |
| HSF1, MDM2, TAB1 | Putative interaction | Modulation of respective pathways. | Reported as potential cellular targets. nih.govbiorxiv.orgnih.gov |
Triptolide's ability to inhibit specific enzymes is a key aspect of its molecular mechanism.
dCTP pyrophosphatase 1 (DCTPP1) : As mentioned previously, triptolide is the first known inhibitor of DCTPP1. nih.govnih.gov This enzyme is involved in balancing the cellular pools of dCTP and dCMP. biorxiv.org By inhibiting DCTPP1, triptolide can affect nucleotide metabolism. nih.gov This inhibition is non-covalent and has been biophysically validated. nih.gov The inhibitory effect of triptolide on DCTPP1 has been shown to enhance the cytotoxic effects of certain pyrimidine nucleoside analogs used in cancer therapy. researchgate.net
Modulation of Key Signaling Pathways
Triptolide exerts significant influence over several critical intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Triptolide is a potent inhibitor of this pathway. researchgate.netaacrjournals.org It has been shown to inhibit the transcriptional activation of NF-κB, thereby downregulating the expression of various NF-κB-regulated genes. researchgate.netaacrjournals.org This includes pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov The mechanism of inhibition involves preventing the nuclear translocation of the NF-κB p65/p50 subunits and the phosphorylation of cytoplasmic IκBα and IKKα/β. spandidos-publications.com However, some studies suggest that triptolide does not affect IκBα degradation or the DNA-binding activity of NF-κB, but rather inhibits NF-κB-regulated transcription more broadly. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. youtube.com Triptolide's effect on the MAPK pathways can be complex and cell-type dependent. oup.com In some cancer cells, triptolide has been shown to regulate the MAPK/ERK/JNK/AP-1 signaling pathway. spandidos-publications.com For instance, it can inhibit the TPA-induced phosphorylation of ERK. nih.gov In other contexts, triptolide has been observed to upregulate p-ERK and p-p38 in a concentration-dependent manner, while downregulating p-JNK. nih.gov The modulation of these pathways contributes to the pro-apoptotic and anti-proliferative effects of triptolide. nih.gov
| MAPK Component | Observed Effect of Triptolide | Cellular Context | Reference |
|---|---|---|---|
| ERK (MAPK1/3) | Inhibition of phosphorylation | TPA-induced MCF-7 breast cancer cells | nih.gov |
| ERK (MAPK1/3) | Upregulation of phosphorylation | A549/Taxol lung cancer cells | nih.gov |
| JNK (MAPK8/10) | Downregulation of phosphorylation | A549/Taxol lung cancer cells | nih.gov |
| p38 (MAPK14) | Upregulation of phosphorylation | A549/Taxol lung cancer cells | nih.gov |
The Phosphoinositide 3-kinase (PI3K)-Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, survival, and metabolism. Triptolide has been shown to inhibit this pathway in various cancer cells. nih.govthno.orgspandidos-publications.com It can inhibit the activation of the PI3K/Akt signaling pathway in a dose-dependent manner. nih.gov This inhibition can be achieved by interfering with the interaction between MDM2 and the transcription factor REST, which leads to an increased expression of the p85 regulatory subunit of PI3-kinase and subsequent inhibition of Akt activation. nih.gov Triptolide treatment has been shown to decrease the phosphorylation of Akt and mTOR. frontiersin.org In some instances, the inhibition of the PI3K/Akt pathway by triptolide is mediated through the upregulation of specific microRNAs. nih.gov
Wnt/β-catenin Signaling Pathway Effects
Triptolide has been shown to exert inhibitory effects on the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes such as proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions. Research indicates that triptolide can modulate this pathway through several mechanisms.
In the context of cerebral ischemia-reperfusion injury in rats, triptolide treatment has been observed to down-regulate the expression of key proteins in the Wnt/β-catenin pathway, including Wnt1 and β-catenin. nih.gov This down-regulation consequently leads to a decrease in the expression of downstream target genes such as c-Myc and Cyclin-D1, ultimately inhibiting the activation of the pathway. nih.govtandfonline.com Studies on taxol-resistant human lung adenocarcinoma have further elucidated this mechanism, showing that triptolide suppresses the Wnt/β-catenin pathway by blocking the activity of p70S6K. This, in turn, activates GSK-3, which promotes the degradation of β-catenin. nih.gov
In inflammatory conditions like psoriasis, triptolide has been found to downregulate the expression of Wnt5a, an activator of the Wnt signaling pathway. frontiersin.org Interleukin-17A (IL-17A), a key cytokine in psoriasis, can induce and upregulate Wnt5a and β-catenin expression in keratinocytes. Triptolide effectively inhibits this upregulation, thereby suppressing keratinocyte hyperproliferation and the inflammatory response. frontiersin.org Furthermore, in colon carcinoma cells, the anti-cancer activities of triptolide are associated with the downregulation of miR-191 expression, which in turn leads to the activation of the Wnt/β-catenin signaling pathway. spandidos-publications.com
The table below summarizes the key molecular effects of triptolide on the Wnt/β-catenin signaling pathway as observed in different experimental models.
| Experimental Model | Key Proteins/Genes Affected | Observed Effect |
| Rat model of cerebral ischemia-reperfusion | Wnt1, β-catenin, c-Myc, Cyclin-D1 | Down-regulation of expression, inhibition of pathway activation nih.govtandfonline.com |
| Taxol-resistant human lung adenocarcinoma (A549/TaxR cells) | p-p70S6K, p-GSK-3α, p-GSK-3β, β-catenin | Inhibition of p70S6K, activation of GSK-3, and subsequent degradation of β-catenin nih.gov |
| Imiquimod-induced psoriatic mice and IL-17A-treated HaCaT cells | Wnt5a, β-catenin | Down-regulation of Wnt5a and β-catenin expression, antagonizing IL-17A-induced pathway activation frontiersin.org |
| Colon carcinoma cells | miR-191 | Down-regulation of miR-191, leading to activation of the Wnt/β-catenin pathway spandidos-publications.com |
STAT3 Signaling Pathway Crosstalk
Triptolide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in various cancers and inflammatory diseases. The compound interferes with this pathway at multiple levels.
A primary mechanism of triptolide's action is the inhibition of STAT3 phosphorylation. nih.govnih.gov In various cancer cell lines, triptolide treatment leads to a decrease in the phosphorylation of STAT3, although the total STAT3 protein levels often remain unchanged. nih.gov This inhibition of phosphorylation prevents the activation and subsequent nuclear translocation of STAT3, thereby blocking the transcription of its target genes.
Triptolide's influence on the STAT3 pathway also involves the upstream regulators, Janus kinases (JAKs). Studies have shown that triptolide can suppress the phosphorylation of JAK1 and JAK2, which are responsible for phosphorylating STAT3. spandidos-publications.comresearchgate.net In some contexts, triptolide's effect on STAT3 is mediated through the induction of protein tyrosine phosphatase SHP-1, a negative regulator of the STAT3 pathway. spandidos-publications.com Triptolide upregulates SHP-1 expression, which in turn dephosphorylates and inactivates STAT3. spandidos-publications.com
Furthermore, there is evidence of crosstalk between the STAT3 pathway and other signaling molecules affected by triptolide. For instance, in colitis-related colon cancer, triptolide's inhibition of the IL-6/JAK/STAT3 pathway is linked to its effect on the small GTPase Rac1. nih.gov Additionally, in the context of psoriasis, triptolide upregulates miR-204-5p, which directly targets STAT3, leading to its downregulation and the subsequent inhibition of the Th17 response. nih.govsemanticscholar.org
The following table details the specific effects of triptolide on the STAT3 signaling pathway across different cell and animal models.
| Cell/Animal Model | Key Molecules Affected | Observed Effect |
| Colon carcinoma cells | IL-6R, JAK1, p-STAT3 | Decreased levels of IL6R and JAK1, and reduced phosphorylation of STAT3 nih.gov |
| Multiple myeloma cells | p-JAK1, p-JAK2, p-STAT3, SHP-1 | Suppression of JAK1 and JAK2 phosphorylation, inhibition of STAT3 activation, and induction of SHP-1 expression spandidos-publications.com |
| Psoriasis mouse model and HaCaT cells | miR-204-5p, STAT3 | Elevation of miR-204-5p expression and suppression of STAT3 phosphorylation nih.govsemanticscholar.org |
| Cisplatin-resistant ovarian cancer cells (SKOV3/DDP) | p-JAK2, p-STAT3 | Inhibition of JAK2/STAT3 signaling nih.gov |
| HeLa cells | STAT3, p-STAT3, Survivin, Bcl-2 | Reduced mRNA expression of STAT3 and Bcl-2, and decreased protein levels of p-STAT3 and Survivin nih.govresearchgate.net |
Notch Signaling Pathway Interactions
Triptolide has been demonstrated to interact with the Notch signaling pathway, a highly conserved pathway crucial for cell-cell communication and the regulation of cell fate decisions. wikipedia.orgrndsystems.com Research suggests that triptolide can inhibit this pathway, contributing to its anti-proliferative effects.
In studies using HeLa cells, triptolide treatment resulted in a reduction of the mRNA expression of Notch1 and its target gene, Hes1. nih.govresearchgate.net This was accompanied by a decrease in the protein abundance of the Notch intracellular domain (NICD) and Hes1. researchgate.net The inhibition of both Notch1 and STAT3 signaling pathways simultaneously has been shown to be more effective in reducing cancer cell proliferation than inhibiting either pathway alone, and the effect of triptolide was found to be similar to a combination treatment with specific inhibitors for both pathways. nih.govmdpi.com
In a study on rats with adjuvant-induced arthritis, triptolide demonstrated a regulatory effect on the expression of various Notch receptors and ligands. The treatment was found to up-regulate the expression of Notch3, Notch4, and Delta1, while down-regulating the expression of Jagged1, Jagged2, and Notch1. nih.gov These findings suggest that triptolide's therapeutic effects in this model may be mediated, at least in part, through its modulation of the Notch signaling pathway. nih.gov
The table below summarizes the observed interactions of triptolide with the Notch signaling pathway.
| Experimental Model | Key Molecules Affected | Observed Effect |
| HeLa Cells | Notch1, Hes1, NICD | Reduced mRNA expression of Notch1 and Hes1; decreased protein abundance of NICD and Hes1 nih.govresearchgate.net |
| Rats with adjuvant-induced arthritis | Notch1, Notch3, Notch4, Jagged1, Jagged2, Delta1 | Down-regulation of Notch1, Jagged1, and Jagged2; up-regulation of Notch3, Notch4, and Delta1 nih.gov |
Autophagy and Apoptosis Pathways (e.g., involving p53, Bcl-2, Bax, ULK1, Beclin 1)
Triptolide is a potent inducer of both autophagy and apoptosis in various cancer cells, often through interconnected and complex mechanisms involving key regulatory proteins.
Apoptosis: Triptolide can trigger apoptosis through both p53-dependent and p53-independent pathways. In cells with wild-type p53, triptolide can increase p53 expression, leading to apoptosis. nih.gov However, in p53-deficient cells, such as HL-60, triptolide induces apoptosis through a mitochondrial-dependent pathway characterized by the release of cytochrome c and the activation of caspases. nih.govresearchgate.net A notable effect in these cells is the cleavage of the anti-apoptotic protein Bcl-2 into a truncated form, which can promote apoptosis. nih.govresearchgate.net While Bax levels may remain unchanged, the balance between pro- and anti-apoptotic Bcl-2 family members is shifted towards cell death.
Autophagy: Triptolide also induces autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. In glioma cells, triptolide treatment significantly increases the expression of autophagy markers like LC3B and Beclin-1, while reducing the level of p62. frontiersin.org Similarly, in human cervical cancer cells, triptolide promotes autophagy and the expression of microtubule-associated protein 1 light chain 3 α. nih.gov
Crosstalk between Autophagy and Apoptosis: The relationship between triptolide-induced autophagy and apoptosis is intricate. In some cancer cells, autophagy appears to be a protective mechanism against apoptosis. For instance, in glioma cells, inhibiting autophagy with 3-methyladenine (3-MA) or chloroquine (CQ) enhances triptolide-induced apoptosis. frontiersin.org Conversely, inhibiting apoptosis can lead to an increase in autophagy. frontiersin.org
The induction of autophagy by triptolide is also linked to the regulation of key signaling pathways. In cisplatin-resistant ovarian cancer cells, triptolide induces lethal autophagy through the generation of reactive oxygen species (ROS) and the subsequent inhibition of the JAK2/STAT3 pathway. nih.gov This leads to a decrease in the expression of Mcl-1, an anti-apoptotic protein that also inhibits autophagy by binding to Beclin 1. The reduction in Mcl-1 frees Beclin 1 to initiate autophagy. nih.gov
The following table summarizes the effects of triptolide on key molecules involved in autophagy and apoptosis.
| Cellular Process | Key Molecules Affected | Observed Effect | Cell Line/Model |
| Apoptosis | p53 | Increased expression | MCF-7 cells nih.gov |
| Apoptosis | Bcl-2 | Cleavage to a truncated 23kD form | p53-deficient HL-60 cells nih.gov |
| Apoptosis | Cytochrome c, Caspases | Release from mitochondria and activation | p53-deficient HL-60 cells nih.gov |
| Autophagy | LC3, p62, Beclin-1 | Increased LC3 and Beclin-1, decreased p62 | Glioma cells (U251, U87-MG, C6) frontiersin.org |
| Autophagy | Mcl-1, Beclin 1 | Decreased Mcl-1, increased Beclin 1, alleviating Mcl-1/Beclin 1 interaction | Cisplatin-resistant SKOV3/DDP ovarian cancer cells nih.gov |
Hedgehog Signaling Pathway Modulation
Triptolide has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can contribute to tumorigenesis when aberrantly activated. nih.govnih.gov
Research has shown that triptolide can block the Hh signaling pathway by interfering with the Gli family of transcription factors, which are the final effectors of the pathway. nih.gov The activation of the Hh pathway, whether through canonical or non-canonical mechanisms, ultimately relies on Gli proteins to mediate its biological functions. researchgate.netyoutube.com Triptolide's inhibitory action appears to target these downstream effectors.
In epithelial ovarian cancer (EOC) cells, where the Hh pathway is abnormally activated, triptolide has been shown to promote the degradation of Gli1 and Gli2. nih.gov This leads to a reduction in the expression of Hh target genes and a subsequent reversal of the pro-proliferative, migratory, and invasive phenotypes induced by Hh pathway activation. nih.gov Similarly, in pancreatic cancer cells, triptolide has been found to suppress cell proliferation by inhibiting the activity of the Hedgehog signaling pathway. nih.gov
The table below outlines the modulatory effects of triptolide on the Hedgehog signaling pathway.
| Cell/Animal Model | Key Molecules Affected | Observed Effect |
| Epithelial ovarian cancer (EOC) cells | Gli1, Gli2 | Promotes the degradation of Gli1 and Gli2, inhibiting Hh pathway activity nih.gov |
| Pancreatic cancer cells | Hedgehog signaling pathway activity | Suppression of pathway activity, leading to inhibited cell proliferation nih.gov |
Regulation of Gene and MicroRNA Expression
Triptolide exerts a profound influence on global gene and microRNA (miRNA) expression, which underlies many of its pharmacological activities. nih.govepa.gov It is a potent inhibitor of transcription, affecting both RNA polymerase I and II-dependent transcription. epa.gov This leads to a widespread down-regulation of short-lived mRNAs, including those encoding for oncogenes, transcription factors, and cell cycle regulators. epa.gov
Increasing evidence suggests that miRNAs are crucial mediators of triptolide's effects. spandidos-publications.comnih.gov Triptolide can either upregulate or downregulate the expression of specific miRNAs, which in turn modulate various downstream signaling pathways to exert anti-tumor, anti-inflammatory, and immunosuppressive effects. spandidos-publications.com
Influence on MicroRNA Expression Profiles (e.g., miRNA-204, miRNA-181a)
Triptolide has been shown to specifically alter the expression of several microRNAs, with significant functional consequences.
miRNA-204: Triptolide treatment has been found to increase the expression of miRNA-204 in pancreatic cancer cells and in a mouse model of psoriasis. spandidos-publications.comnih.gov In pancreatic cancer, the upregulation of miR-204 leads to the direct targeting and inhibition of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic gene. spandidos-publications.com This inhibition of Mcl-1 protein expression contributes to the induction of apoptosis or autophagic cell death. spandidos-publications.com In the context of psoriasis, elevated miR-204-5p expression directly targets and downregulates STAT3, thereby suppressing the Th17 response. nih.govsemanticscholar.org
miRNA-181a: In human neuroblastoma cells, triptolide has been shown to upregulate the expression of miR-181a. nih.govnih.gov This upregulation is associated with the suppression of neuroblastoma cell proliferation and migration. nih.govnih.gov The anti-tumor effects of triptolide in this context are mediated, at least in part, by the increased expression of miR-181a. nih.gov
Beyond these examples, triptolide modulates a broader range of miRNAs. For instance, it decreases miR-142-3p expression, which negatively regulates the apoptosis inhibitor Hsp70 in pancreatic cancer. spandidos-publications.comnih.gov In colon carcinoma cells, triptolide downregulates miR-191, which is involved in cell proliferation and migration. spandidos-publications.com
The following table provides a summary of the influence of triptolide on the expression of specific microRNAs and their functional outcomes.
| MicroRNA | Change in Expression | Cell/Disease Model | Downstream Target/Pathway | Functional Outcome |
| miRNA-204 | Upregulation | Pancreatic cancer cells | Myeloid cell leukemia-1 (Mcl-1) | Induction of apoptosis or autophagic cell death spandidos-publications.com |
| miRNA-204-5p | Upregulation | Psoriasis | STAT3 | Inhibition of Th17 response nih.govsemanticscholar.org |
| miRNA-181a | Upregulation | Human neuroblastoma cells | Mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways | Suppression of cell proliferation and migration spandidos-publications.comnih.govnih.gov |
| miRNA-142-3p | Upregulation | Pancreatic cancer cells | Heat shock protein 70 (Hsp70) | Suppression of cell proliferation spandidos-publications.comnih.gov |
| miR-191 | Downregulation | Colon carcinoma cells | Wnt/β-catenin signaling pathway | Suppression of cell proliferation and migration, induction of apoptosis spandidos-publications.com |
Effects on Cell Cycle Regulators (e.g., cyclins, c-myc)
Triptolide exerts significant control over the cell cycle by targeting key regulatory proteins, thereby inhibiting the proliferation of cancer cells. Its mechanisms involve the downregulation of positive cell cycle regulators and the promotion of inhibitory proteins.
Research has demonstrated that triptolide inhibits the mRNA expression of essential cell cycle regulatory genes, including c-myc and various cyclins (A, B, C, and D) in several cancer cell lines. nih.gov The c-myc proto-oncogene is a critical transcription factor that drives cell proliferation, and its suppression is a key aspect of triptolide's anti-cancer activity. Studies have shown that triptolide treatment leads to a rapid reduction in both c-Myc mRNA and protein levels. nih.gov For instance, in pancreatic cancer cells, triptolide markedly suppressed c-Myc gene expression just four hours after treatment. mdpi.com This downregulation of c-Myc contributes to the arrest of the cell cycle.
In addition to c-myc, triptolide directly impacts cyclins and cyclin-dependent kinases (CDKs), which are fundamental to the progression of the cell cycle. In human melanoma cells, triptolide was found to inhibit the expression of cyclin A and CDC25A, leading to S phase arrest. nih.govnih.gov Concurrently, it promotes the expression of CDK inhibitors like p21 and p27. nih.govnih.gov This dual action of inhibiting proliferative signals while enhancing inhibitory ones effectively halts cell division.
| Target | Effect of Triptolide | Consequence | Cell Type Studied |
|---|---|---|---|
| c-myc | Inhibition of mRNA and protein expression | Reduced cell proliferation | Colon cancer, Pancreatic cancer |
| Cyclins (A, B, C, D) | Inhibition of mRNA expression | Cell cycle arrest | Colon cancer |
| Cyclin A / CDC25A | Inhibition of protein expression | S phase arrest | Human melanoma |
| p21 / p27 | Promotion of protein expression | Inhibition of CDKs, S phase arrest | Human melanoma |
Modulation of Pro-inflammatory and Pro-invasive Genes (e.g., COX-2, VEGF)
Triptolide's potent anti-inflammatory and anti-metastatic properties are linked to its ability to suppress genes that promote inflammation and cancer invasion. Key among these are cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).
COX-2 is an enzyme that is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumor progression. Triptolide has been shown to decrease the expression of COX-2 protein levels in colon cancer cells. nih.gov The mechanism behind this involves the inhibition of the NF-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In TNF-α-treated lung cancer cells, triptolide was found to inhibit COX-2 expression by decreasing the stability of its mRNA. nih.gov
VEGF is a critical signaling protein that stimulates vasculogenesis and angiogenesis, processes essential for tumor growth and metastasis. Triptolide treatment has been demonstrated to reduce the expression of VEGF in cancer cells. nih.gov This inhibition of VEGF production in endothelial cells highlights one of the mechanisms by which triptolide exerts its anti-angiogenic effects. psu.eduscilit.com
| Gene | Function | Effect of Triptolide | Mechanism |
|---|---|---|---|
| COX-2 | Promotes inflammation and cell proliferation | Decreased protein and mRNA expression | Inhibition of NF-κB pathway; Decreased mRNA stability |
| VEGF | Promotes angiogenesis | Decreased expression and production | Inhibition of production by endothelial cells |
Impact on Cytokine Receptors (e.g., CXCR4, TNF receptors, TGF-β receptors)
Triptolide's broad-spectrum activity also extends to the modulation of various cytokine receptors that are pivotal in cancer cell migration, metastasis, and inflammation.
The chemokine receptor CXCR4 plays a critical role in the metastasis of many cancers. Research has shown that triptolide treatment reduces CXCR4 mRNA expression in several colon cancer cell lines, thereby potentially inhibiting cell migration and metastasis. nih.gov
Tumor necrosis factor (TNF) receptors are key mediators of inflammation and cell survival. Triptolide has been found to suppress the TNF-α/TNFR2 signaling pathway. nih.gov In some cancer cells, it can sensitize them to TNF-α-induced apoptosis by inhibiting TNF-α-induced activation of the pro-survival AKT pathway. researchgate.net
The transforming growth factor-β (TGF-β) signaling pathway is involved in numerous cellular processes, including proliferation and migration. Triptolide has been shown to inhibit TGF-β1-induced proliferation and migration of airway smooth muscle cells. nih.gov This effect is mediated, at least in part, by the suppression of the NF-κB pathway, which is activated by TGF-β1. nih.gov
| Cytokine Receptor | Function | Effect of Triptolide |
|---|---|---|
| CXCR4 | Cell migration and metastasis | Reduced mRNA expression |
| TNF Receptors (e.g., TNFR2) | Inflammation, cell survival, apoptosis | Suppression of signaling pathway |
| TGF-β Receptors | Cell proliferation, migration, differentiation | Inhibition of ligand-induced proliferation and migration |
Structure Activity Relationship Sar Studies and Derivative Research
Elucidation of Key Structural Motifs for Biological Activity
Structure-activity relationship (SAR) studies have been crucial in identifying the specific chemical moieties within the triptolide (B1683669) molecule that are indispensable for its potent bioactivity. Research has pinpointed several key areas, most notably the D-ring and the C-14 hydroxyl group, as well as the epoxide groups on the A and B rings.
The α,β-unsaturated five-membered lactone ring, also known as the D-ring, is widely considered a critical pharmacophore for triptolide's cytotoxic and antitumor activity. nih.govrsc.org Studies involving the modification of this ring have consistently demonstrated its essential role. rsc.orgbohrium.com The electrophilic nature of the α,β-unsaturated system is believed to be important for interacting with biological targets.
The hydroxyl group at the C-14 position is another key functional group. While not absolutely essential for activity in the same way as the D-ring, it serves as a crucial site for chemical modification. nih.gov This position allows for the attachment of various pro-moieties to create water-soluble derivatives, which can improve the compound's pharmacokinetic properties. For instance, the development of water-soluble prodrugs like Minnelide (14-O-phosphonooxymethyltriptolide) was achieved through modification at this site. asco.org
Furthermore, the three epoxide groups are defining features of triptolide's structure. researchgate.net Research on B-ring modified analogues has suggested that the C7,C8-β-epoxide group is essential for maintaining potent cytotoxic activity. nih.gov
Table 1: Summary of Key Structural Motifs and Their Role in Triptolide's Biological Activity
| Structural Motif | Position | Importance for Biological Activity | Supporting Evidence |
|---|---|---|---|
| α,β-Unsaturated Lactone Ring | D-Ring | Considered essential for potent cytotoxic and anticancer activity. nih.govnih.gov | Modification, replacement, or removal of the D-ring leads to a significant or complete loss of cytotoxicity. rsc.orgbohrium.com |
| Hydroxyl Group | C-14 | A key site for creating derivatives and prodrugs with improved solubility and clinical potential. nih.gov | Successful synthesis of water-soluble prodrugs like Minnelide by esterification at this position. asco.org |
| Epoxide Group | C7-C8 | Essential for potent cytotoxic activity. nih.gov | Analogs lacking this specific epoxide show reduced activity. |
| Epoxide Groups | C9-C11, C12-C13 | Contribute to the overall conformation and reactivity of the molecule. | Part of the core diterpenoid triepoxide structure responsible for the compound's classification and activity. researchgate.net |
Design and Synthesis of Research Analogs
Driven by the need to understand triptolide's mechanism and improve its properties, researchers have designed and synthesized a wide array of analogs. These efforts range from semi-synthesis, starting from the natural product itself, to the more complex total synthesis of heavily modified structures. rsc.org
D-Ring Analogs: A significant focus has been on modifying the essential D-ring to confirm its role and explore potential replacements. Synthetic strategies have produced several D-ring analogs:
Furan (B31954) Ring Analogs: Triptolide was used as a starting material to create an analog where the lactone was replaced by a furan ring. bohrium.com
Trans-Butenolide Analogs: Total synthesis starting from abietic acid was employed to create an analog with a trans-positioned butenolide D-ring. rsc.org
Acyclic Analogs: An analog completely lacking the D-ring was synthesized to test the necessity of the cyclic structure. bohrium.com
Lactam Analogs: A derivative containing a five-membered unsaturated lactam ring in place of the lactone was also synthesized. bohrium.com
C-14 Position Analogs: To address the poor water solubility of triptolide, which limits its clinical development, numerous derivatives have been created by modifying the C-14 hydroxyl group. researchgate.net A notable example is omtriptolide (B1677289) (PG490-88), a semi-synthetic water-soluble derivative created by introducing a fatty acid structure at the C-14 position, which demonstrated immunosuppressive and antitumor activities. nih.gov Another clinically investigated derivative is Minnelide, a water-soluble phosphonate (B1237965) prodrug of triptolide. asco.org
B-Ring Analogs: Modifications have also been explored on the B-ring of the triptolide core. A series of analogs with substitutions at the C5 and/or C6 positions, including hydroxyl, epoxide, halogen, or olefinic groups, have been synthesized. nih.gov
Impact of Chemical Modifications on Target Engagement and Cellular Effects
Chemical modifications to the triptolide structure have a profound impact on its biological activity, which is a direct consequence of altered target engagement and subsequent cellular effects.
The primary molecular target of triptolide is the XPB (Xeroderma Pigmentosum B) subunit of the general transcription factor TFIIH. researchgate.netnih.gov Triptolide forms a covalent bond with a cysteine residue (Cys342) in XPB, inhibiting its ATPase activity and leading to the degradation of RNA Polymerase II, thereby shutting down transcription. nih.gov The α,β-unsaturated lactone (D-ring) is crucial for this covalent interaction. Modifications that eliminate this reactive moiety, such as replacing it with a furan ring or removing it entirely, result in a complete loss of cytotoxicity, indicating failed target engagement. rsc.orgbohrium.com In contrast, an analog with a lactam D-ring retained activity comparable to the natural product triptonide (B1683670), suggesting that the key electronic features for target interaction were preserved. bohrium.com
More recent studies have identified additional targets, such as dCTP pyrophosphatase (DCTPP1). biorxiv.orgbiorxiv.org The development of triptolide analogs has revealed that modifications can alter the relative potency against different targets like XPB and DCTPP1. This differential target engagement can be exploited; for instance, the synergistic effect of triptolide with the drug decitabine (B1684300) was found to be attributable to the inhibition of DCTPP1, rather than XPB. biorxiv.org
The cellular effects of triptolide, such as the induction of apoptosis and inhibition of cell proliferation, are direct outcomes of its target engagement. researchgate.net Modifications that abrogate target binding also prevent these cellular responses. For example, D-ring analogs that lost cytotoxicity were unable to induce the cellular changes characteristic of triptolide. bohrium.com Conversely, modifications on the B-ring at positions C5 and C6 resulted in analogs that retained cytotoxicity, albeit with slightly reduced potency, suggesting that these changes did not critically impair target binding but may have subtly altered it. nih.gov The C-14 prodrugs are designed to be inactive until metabolized in the body to release active triptolide, at which point they engage the same targets and elicit the same cellular effects. asco.org
Table 2: Examples of Triptolide Analogs and Their Reported Biological Activity
| Analog Type | Specific Modification | Reported Biological Activity/Effect | Reference |
|---|---|---|---|
| D-Ring Analog | Replacement of lactone with a furan ring | Complete loss of cytotoxicity | bohrium.com |
| D-Ring Analog | Removal of the D-ring | Complete loss of cytotoxicity | rsc.orgbohrium.com |
| D-Ring Analog | Replacement of lactone with a lactam ring | Retained cytotoxic activity similar to triptonide | bohrium.com |
| C-14 Analog (Prodrug) | 14-O-phosphonooxymethyltriptolide (Minnelide) | Water-soluble prodrug that converts to active triptolide; potent inhibitor of heat shock protein 70 | asco.org |
| B-Ring Analog | Introduction of hydroxyl or halogen groups at C5/C6 | Retained cytotoxicity, with slightly lower potency than triptolide | nih.gov |
Analytical Methodologies and Isotopic Labeling Applications in Research
Quantification of Triptolide (B1683669) in Biological Matrices for Research
The accurate quantification of triptolide in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Analytical methods must be sensitive, specific, and reproducible to provide meaningful data in research settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its high selectivity and sensitivity. nih.govmdpi.com
The development of robust LC-MS/MS methods is critical for delineating the absorption, distribution, metabolism, and excretion (ADME) profiles of triptolide. nih.gov Research studies have established methods with a lower limit of quantitation (LLOQ) in the low ng/mL range, enabling detailed pharmacokinetic assessments even at low dosages. nih.gov For instance, a validated LC-MS/MS method demonstrated good linearity over a concentration range of 0.030 to 100 ng/mL in rat plasma. nih.gov
Role of Triptolide-d3 (major) as an Internal Standard in Mass Spectrometry (e.g., GC-MS, LC-MS)
In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. mdpi.com An ideal internal standard is a stable, isotopically labeled analog of the analyte, as it shares very similar physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, but is distinguishable by its mass-to-charge ratio (m/z). researchgate.net
Triptolide-d3 (major), as a deuterated form of triptolide, serves as an excellent internal standard for the quantification of triptolide in biological samples. mdpi.com Its almost identical chemical behavior to the unlabeled triptolide ensures that it experiences similar effects during sample processing and analysis. However, its slightly higher mass allows for its distinct detection by the mass spectrometer. This co-elution and differential mass detection enable the calculation of a precise ratio of the analyte peak area to the internal standard peak area, which is then used to determine the concentration of triptolide with high accuracy and precision. researchgate.netnih.gov
Below is a table summarizing typical parameters for an LC-MS/MS method for triptolide quantification where a deuterated internal standard like Triptolide-d3 would be ideally suited.
| Parameter | Typical Value/Condition | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Internal Standard | Isotopically Labeled Analog (e.g., Triptolide-d3) | mdpi.comresearchgate.net |
| Biological Matrix | Rat Plasma, Urine, Hepatic Tissues | nih.govnih.gov |
| Lower Limit of Quantitation (LLOQ) | ~0.030 ng/mL | nih.gov |
| Linearity Range | 0.030 - 100 ng/mL | nih.gov |
| Precision (Intra- and Inter-day) | <15% | nih.gov |
| Accuracy | 85-115% | nih.gov |
Tracer Applications of Triptolide-d3 (major) in Metabolic Pathway Investigations (Preclinical)
Stable isotope labeling is a powerful technique in preclinical research for elucidating the metabolic fate of a drug. nih.govmetsol.com By introducing a molecule like Triptolide-d3 into a biological system, researchers can trace its journey and identify the various metabolites that are formed. nih.gov The deuterium (B1214612) atoms act as a label that can be detected by mass spectrometry, allowing for the differentiation of drug-derived metabolites from endogenous molecules. nih.gov
In preclinical metabolic studies, Triptolide-d3 can be administered to animal models. Subsequent analysis of biological samples (e.g., plasma, urine, feces, and tissue extracts) by high-resolution mass spectrometry can reveal the presence of deuterated metabolites. nih.gov This approach helps in identifying the major metabolic pathways of triptolide, such as hydroxylation, conjugation with glutathione (B108866), and other phase I and phase II transformations. nih.gov Understanding these pathways is crucial for identifying potentially active or toxic metabolites. nih.gov
Methodologies for Tracking Triptolide-d3 (major) in Biological Systems
The primary methodology for tracking Triptolide-d3 and its metabolites in biological systems is liquid chromatography-mass spectrometry (LC-MS). nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is particularly valuable for these studies. HRMS provides highly accurate mass measurements, which aids in the confident identification of metabolites by allowing for the determination of their elemental composition. nih.gov
The analytical workflow for tracking Triptolide-d3 typically involves:
Sample Collection: Gathering of biological fluids and tissues at various time points after administration of Triptolide-d3.
Sample Preparation: Extraction of the analytes from the complex biological matrix, often using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
LC Separation: Chromatographic separation of the parent compound and its various metabolites using a suitable HPLC or UHPLC column and mobile phase gradient.
MS Detection: Detection and characterization of the deuterated compounds using a mass spectrometer. By comparing the mass spectra of samples from treated and control groups, unique deuterated metabolites can be identified.
The data generated from these analyses provide a comprehensive picture of the metabolic profile of triptolide, which is essential for its further development as a potential therapeutic agent.
The following table outlines the key research findings related to triptolide's metabolic pathways that can be investigated using a deuterated tracer like Triptolide-d3.
| Research Finding | Implication for Triptolide-d3 Tracer Studies | Reference |
| Extensive Metabolism | Triptolide-d3 would be expected to form numerous deuterated metabolites. | nih.gov |
| Major Metabolic Pathways | Includes hydroxylation and conjugation (glutathione, sulfate, glucuronide). Tracking Triptolide-d3 can confirm and further detail these pathways. | nih.gov |
| Rapid Elimination | Triptolide-d3 and its metabolites are likely to be cleared quickly from the body. | nih.gov |
| Low Parent Drug Excretion | A small percentage of unchanged Triptolide-d3 would be expected in urine and feces. | nih.gov |
Advanced Research Approaches for Triptolide
Network Pharmacology and Systems Biology Approaches to Elucidate Mechanisms
Network pharmacology and systems biology are integral to modern drug discovery, offering a holistic view of a compound's interaction with complex biological systems. These approaches have been instrumental in deciphering the multi-target, multi-pathway mechanism of triptolide (B1683669).
By constructing and analyzing complex networks of drug-target-disease interactions, researchers can predict potential protein targets and signaling pathways modulated by triptolide. Numerous studies have employed network pharmacology to investigate triptolide's effects in various disease contexts, including cancer and inflammatory disorders. A common finding across these studies is that triptolide does not act on a single target but rather on a network of interacting proteins.
For instance, in the context of oral squamous cell carcinoma, network pharmacology has identified key potential targets of triptolide, including Jun, MAPK8, TP53, and STAT3. nih.gov The analysis of these targets revealed their close association with critical signaling pathways such as the JAK-STAT and MAPK pathways. nih.gov Similarly, in studies related to connective tissue disease-related interstitial lung disease, network pharmacology has pointed towards targets like AKT1, IL6, and TNF, and pathways including PI3K-Akt and apoptosis signaling.
Systems biology approaches, which integrate diverse "omics" data (genomics, proteomics, metabolomics), provide a broader understanding of the systemic effects of triptolide. This allows for the modeling of the dynamic changes occurring in biological systems upon triptolide treatment, offering a more comprehensive picture of its mechanism of action.
Table 1: Key Potential Targets and Signaling Pathways of Triptolide Identified Through Network Pharmacology
| Disease Context | Key Potential Targets | Associated Signaling Pathways |
|---|---|---|
| Oral Squamous Cell Carcinoma | Jun, MAPK8, TP53, STAT3, VEGFA, IL2, CXCR4, PTGS2, IL4 | JAK-STAT, MAPK |
| Connective Tissue Disease-Related Interstitial Lung Disease | STAT3, AKT1, MAPK1, IL6, TP53, MAPK3, RELA, TNF, JUN, JAK2 | PI3K-Akt, Apoptosis, Chemokine signaling |
| Diabetic Kidney Disease | IFNG, CXCL8, TNF, TGFB1, IL2, IL4, RELA | Lipid-atherosclerosis, AGE-RAGE, IL-17 signaling |
| Various Cancers (NSCLC, Pancreatic, Colorectal) | PTGS2 (common), CCL2, IL6, HMOX1, COL1A1 (NSCLC specific), MMP2, JUN, CXCL8 (Pancreatic specific), ERBB2, VEGFA, STAT1, MAPK8 (Colorectal specific) | NF-κB, Toll-like receptor, IL-17 signaling |
Molecular Docking and Computational Studies of Target Interactions
Molecular docking and other computational methods provide valuable insights into the specific molecular interactions between triptolide and its protein targets at an atomic level. These in silico techniques predict the binding affinity and orientation of a ligand (triptolide) within the active site of a target protein, helping to validate and refine the predictions made by network pharmacology.
A significant focus of molecular docking studies on triptolide has been its interaction with the XPB subunit of the general transcription factor TFIIH. nih.gov Computational modeling has revealed that triptolide can form a covalent bond with the Cys342 residue of human XPB. nih.govnih.gov This interaction is thought to inhibit the ATPase activity of XPB, thereby interfering with transcription and DNA repair processes. nih.govnih.gov The calculated binding affinity for this covalent interaction has been reported to be -2.8 kcal/mol. nih.govnih.gov
Beyond XPB, molecular docking has been used to explore triptolide's binding to other potential targets. For example, studies have predicted an allosteric binding of triptolide to the AKT-1 structure, a key protein in the PI3K-Akt signaling pathway. karger.com In investigations of triptolide's role in diabetic nephropathy, molecular docking has shown that it can form stable hydrogen bonds with several core target genes with bond energies less than -5 kJ/mol. nih.gov Furthermore, in silico studies have confirmed that triptolide can bind to the pharmacophores of IκB kinase β and NF-κB, consistent with its known inhibitory effect on the NF-κB pathway. nih.gov
Table 2: Summary of Molecular Docking Studies of Triptolide with Key Protein Targets
| Protein Target | Key Findings | Predicted Binding Affinity/Energy |
|---|---|---|
| Human XPB (ERCC3) | Covalent binding to Cys342, inhibiting ATPase activity. nih.govnih.gov | -2.8 kcal/mol nih.govnih.gov |
| AKT-1 | Predicted allosteric binding. karger.com | Not specified |
| Core targets in Diabetic Nephropathy | Formation of more than 2 hydrogen bonds with active sites. nih.gov | < -5 kJ/mol nih.gov |
| CXCR4 | Optimal binding mode within the active pocket, forming hydrogen bonds with Tyr121, Arg188, and Tyr255. | Not specified |
| IκB kinase β and NF-κB | Strong binding to the pharmacophores. nih.gov | Not specified |
Omics-based Investigations (e.g., Proteomics, Phosphoproteomics, Metabolomics)
Omics technologies offer a powerful, high-throughput approach to understanding the global effects of triptolide on cellular processes. These methods provide a snapshot of the changes in proteins, their phosphorylation status, and metabolites in response to triptolide treatment.
Proteomics: Proteomic analyses, often using techniques like iTRAQ (isobaric tags for relative and absolute quantitation), have been employed to identify and quantify changes in the protein expression profiles of cells treated with triptolide. In a study on human A549 lung adenocarcinoma cells, iTRAQ-based proteomics identified 312 differentially expressed proteins following triptolide treatment. nih.govkarger.com These proteins were implicated in various pathways, including PARP1/AIF and nuclear Akt signaling. nih.govkarger.com Another proteomic study on circulating exosomes from a rat model of collagen-induced arthritis revealed that triptolide treatment altered the levels of proteins such as LCN2 and MPO, which are involved in complement and coagulation cascades and IL-17 signaling pathways. nih.gov
Phosphoproteomics: Phosphoproteomics focuses on the analysis of protein phosphorylation, a key post-translational modification that regulates cellular signaling. In colorectal cancer cells, a combined proteomic and phosphoproteomic study identified thousands of proteins with altered expression and phosphorylation levels in response to triptolide. nih.gov Specifically, 403 proteins were found to be upregulated and 559 were downregulated. nih.gov The study also identified 3,110 hyperphosphorylated and 3,161 hypophosphorylated sites, with the affected proteins being enriched in pathways like ribosome biogenesis, PI3K-Akt signaling, and MAPK signaling. nih.gov
Metabolomics: Metabolomics investigates the changes in small-molecule metabolites within cells, tissues, or biofluids following drug exposure. Metabolomic studies have been crucial in understanding triptolide-induced toxicity. For instance, in studies of triptolide-induced hepatotoxicity, metabolomics revealed significant alterations in multiple metabolic pathways, including glutathione (B108866) metabolism, the tricarboxylic acid (TCA) cycle, purine (B94841) metabolism, and glycerophospholipid metabolism. nih.gov In another study focusing on liver injury, acylcarnitines were identified as potential early biomarkers of triptolide-induced damage. nih.gov Similarly, metabolomic analysis of triptolide-induced ovarian damage in rats identified arachidonic acid and various prostaglandins (B1171923) as potential serum biomarkers. nih.gov
Table 3: Overview of Omics-Based Investigations of Triptolide
| Omics Approach | Key Findings |
|---|---|
| Proteomics | Identified 312 differentially expressed proteins in A549 lung cancer cells, affecting PARP1/AIF and Akt signaling. nih.govkarger.com Altered exosomal proteins (e.g., LCN2, MPO) in an arthritis model. nih.gov |
| Phosphoproteomics | In colorectal cancer cells, identified 559 downregulated proteins and 3,161 hypophosphorylated sites, impacting ribosome biogenesis, PI3K-Akt, and MAPK signaling. nih.gov |
| Metabolomics | Revealed alterations in glutathione, TCA cycle, and purine metabolism in hepatotoxicity. nih.gov Identified acylcarnitines as potential biomarkers for liver injury. nih.gov Identified arachidonic acid and prostaglandins as biomarkers for ovarian toxicity. nih.gov |
Future Research Directions and Unexplored Avenues
Further Elucidation of Uncharacterized Molecular Mechanisms
Future research will focus on leveraging Triptolide-d3 to unravel the complex pharmacology of Triptolide (B1683669). As a stable isotope-labeled internal standard, Triptolide-d3 is indispensable for accurate quantification in complex biological matrices, which is crucial for metabolomic and pharmacokinetic studies. medchemexpress.combioscience.co.uklabchem.com.my
Furthermore, Triptolide-d3 can aid in studying drug-drug interactions. benthamscience.comnih.gov By providing precise measurements of Triptolide concentrations, it helps in evaluating how co-administered drugs affect its metabolism, for instance, through inhibition of enzymes like CYP3A4. benthamscience.comnih.gov This is critical for predicting potential adverse reactions and optimizing combination therapies in future clinical applications.
Investigating Novel Preclinical Therapeutic Applications
The exploration of new therapeutic uses for Triptolide relies heavily on accurate preclinical models, where Triptolide-d3 plays a pivotal supporting role. Triptolide itself has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties. medchemexpress.comnih.gov Future preclinical studies will aim to explore these activities in a wider range of disease models, and Triptolide-d3 is essential for the pharmacokinetic/pharmacodynamic (PK/PD) modeling in such investigations. nih.gov
For example, in developing novel drug delivery systems like nanoemulsions or hydrogel patches for transdermal application, Triptolide-d3 is used to accurately measure the absorption, distribution, metabolism, and excretion (ADME) of Triptolide. nih.govmdpi.com This ensures that the delivery system is effective in maintaining therapeutic concentrations while potentially reducing the systemic toxicity associated with the parent compound. nih.govmdpi.com
Future preclinical research could involve using Triptolide-d3 to:
Accurately quantify Triptolide levels in difficult-to-access tissues, such as the brain or specific tumor microenvironments, to confirm target engagement.
Support studies on low-dose, long-term administration regimens, where precise measurement of low concentrations is critical.
Validate the pharmacokinetic profiles of new Triptolide derivatives or prodrugs designed to have improved therapeutic windows. researchgate.net
The data generated from these studies are fundamental for establishing a clear link between dose, exposure, and therapeutic effect or toxicity, guiding the design of future clinical trials for Triptolide and its analogues.
Development of Advanced Research Tools and Methodologies
The ongoing development of more sensitive and sophisticated analytical techniques represents a key future direction for the application of Triptolide-d3. Its primary role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-established for quantifying Triptolide in biological samples like plasma, liver, and testes. nih.govnih.govnih.gov
Future advancements will likely focus on refining these methods to achieve even lower limits of quantification and higher throughput. nih.gov This is particularly important for microdosing studies and for detecting minute concentrations of the drug in specific cellular compartments. The use of Triptolide-d3 as a surrogate in recovery tests helps validate the accuracy and precision of these analytical methods. nih.govpubcompare.ai
An unexplored avenue is the potential use of Triptolide-d3 in advanced mass spectrometry imaging (MSI) techniques. MSI could allow for the visualization of Triptolide distribution within tissue sections at a near-cellular level. In such experiments, Triptolide-d3 would be an essential standard for signal normalization and quantification across the tissue, providing unprecedented insight into which cells and anatomical structures the drug accumulates in.
The synthesis of Triptolide-d3 and other stable isotope-labeled analogues is analogous to strategies used for other complex natural products, where deuterated standards are crucial for quantitative analysis and metabolism studies. mdpi.com Continued innovation in isotopic labeling could lead to the development of Triptolide standards with labels in different positions, allowing for more detailed metabolic fate mapping.
Interactive Data Table: Applications of Triptolide-d3 in Research
| Research Area | Specific Application of Triptolide-d3 | Research Goal |
|---|---|---|
| Pharmacokinetics | Internal standard for LC-MS/MS quantification of Triptolide in plasma and tissues. | To determine absorption, distribution, metabolism, and excretion (ADME) profiles. benthamscience.comnih.gov |
| Metabolite Identification | Spike-in standard to differentiate drug metabolites from matrix interference. | To identify and characterize the structure of Triptolide metabolites. nih.gov |
| Drug Delivery | Quantifying Triptolide release and absorption from novel formulations (e.g., transdermal patches). | To evaluate the efficiency and pharmacokinetic profile of new delivery systems. nih.govmdpi.com |
| Toxicology | Measuring Triptolide concentrations in organs like the liver and testes. | To correlate tissue-specific accumulation with potential toxicity. nih.govresearchgate.net |
| Analytical Method Validation | Used as a surrogate to determine recovery and matrix effects. | To ensure the accuracy, precision, and reliability of analytical methods. nih.govpubcompare.ai |
Table of Compounds Mentioned
| Compound Name |
|---|
| Triptolide-d3 (major) |
| Triptolide |
| Atrazine-d5 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the deuteration of Triptolide to produce Triptolide-d3 (major)?
- Methodological Answer : The deuteration process typically involves hydrogen-deuterium exchange under controlled catalytic conditions or selective deuteration via precursor modification. Researchers should optimize reaction parameters (temperature, solvent, catalyst loading) to maximize isotopic enrichment while minimizing byproducts. Characterization via NMR (²H integration) and high-resolution mass spectrometry (HRMS) is critical to confirm deuterium placement and purity .
Q. What analytical techniques are essential for characterizing Triptolide-d3 (major) purity and isotopic enrichment?
- Methodological Answer : A combination of LC-MS/MS (for molecular weight confirmation), ¹H/²H NMR (for deuterium positioning), and isotopic ratio mass spectrometry (IRMS) is recommended. Researchers must establish calibration curves using reference standards and validate precision/reproducibility across multiple batches. Documentation should follow NIH guidelines for reporting experimental conditions to ensure replicability .
Q. How does deuterium incorporation in Triptolide-d3 (major) influence its physicochemical properties compared to the non-deuterated form?
- Methodological Answer : Isotope effects can alter solubility, stability, and metabolic half-life. Comparative studies should employ differential scanning calorimetry (DSC) for thermal stability, shake-flask assays for solubility, and microsomal incubation assays for metabolic stability. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for batch-to-batch variability .
Advanced Research Questions
Q. How can researchers design experiments to isolate the isotope-specific effects of deuterium in Triptolide-d3 (major) on target binding affinity?
- Methodological Answer : Use a PICO framework:
- Population : Target protein (e.g., NF-κB or HSP70).
- Intervention : Triptolide-d3 (major) vs. non-deuterated Triptolide.
- Comparison : Binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Outcome : ΔG binding energy differences ≥1 kcal/mol indicate significant isotope effects. Control for solvent deuteration artifacts by using matched buffer conditions .
Q. What statistical approaches resolve discrepancies in cytotoxicity data between Triptolide and Triptolide-d3 (major) across cancer cell lines?
- Methodological Answer : Apply mixed-effects modeling to account for inter-cell-line variability. Use Bland-Altman plots to assess agreement between replicates and hierarchical clustering to identify outlier cell lines. Meta-analysis of dose-response curves (IC₅₀ values) with sensitivity analysis (e.g., leave-one-out cross-validation) can clarify robustness of observed differences .
Q. What validation strategies are critical when developing an LC-MS/MS method for quantifying Triptolide-d3 (major) in heterogeneous biological matrices?
- Methodological Answer : Follow FDA bioanalytical guidelines:
- Selectivity : Test for matrix interference in plasma, liver homogenate, and tumor tissue.
- Accuracy/Precision : Spiked recovery experiments (80–120% acceptable range).
- Stability : Assess freeze-thaw cycles and long-term storage (−80°C). Include deuterated internal standards (e.g., Triptolide-d6) to correct for ion suppression/enhancement .
Q. How should researchers optimize deuteration protocols to balance isotopic purity with synthetic yield in Triptolide-d3 (major) production?
- Methodological Answer : Employ design of experiments (DoE) approaches, such as response surface methodology (RSM), to model interactions between reaction time, catalyst concentration, and deuterium source purity. Pareto analysis can identify critical factors, while QbD (Quality by Design) principles ensure robustness across scales .
Guidance for Addressing Data Contradictions
Q. How can conflicting results in the anti-inflammatory efficacy of Triptolide-d3 (major) across preclinical models be reconciled?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess study heterogeneity (species, dosing regimens, disease models). Perform subgroup analysis stratified by model type (e.g., murine vs. zebrafish) and publication bias assessment (funnel plots). In vitro mechanistic studies (e.g., cytokine profiling) can isolate compound-specific effects from model-dependent variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
